N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine
CAS No.: 1820639-42-6
VCID: VC2736356
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is a chemical compound with the CAS number 1820639-42-6. It belongs to the naphthyridine class of compounds, which are known for their diverse biological activities and applications in pharmaceutical research. This compound is specifically characterized by its tetrahydro structure and the presence of methyl groups at the N and 6 positions. Key Characteristics:
Structural Features:
General Synthesis Steps:
Applications and Biological ActivityN,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is primarily used as a building block in chemical synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Its specific biological activities are not extensively documented, but compounds within the naphthyridine class are known for their potential as antimicrobial agents, enzyme inhibitors, and ligands for various receptors. Potential Applications:
Suppliers and AvailabilityThis compound is available from several chemical suppliers worldwide, including companies in China and the United States. Suppliers often provide it in various quantities with purity levels typically around 95%. Suppliers:
Safety and HandlingHandling N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine requires standard laboratory precautions, including the use of protective clothing, gloves, and safety glasses. It is advisable to consult the Material Safety Data Sheet (MSDS) for specific safety information . Safety Precautions:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1820639-42-6 | ||||||||||||
Product Name | N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine | ||||||||||||
Molecular Formula | C11H17N3 | ||||||||||||
Molecular Weight | 191.27 g/mol | ||||||||||||
IUPAC Name | N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine | ||||||||||||
Standard InChI | InChI=1S/C11H17N3/c1-8-7-9-5-4-6-12-10(9)11(13-8)14(2)3/h7,12H,4-6H2,1-3H3 | ||||||||||||
Standard InChIKey | BLPVMHIDANEBGA-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC2=C(C(=N1)N(C)C)NCCC2 | ||||||||||||
Canonical SMILES | CC1=CC2=C(C(=N1)N(C)C)NCCC2 | ||||||||||||
PubChem Compound | 91623618 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume